4,4,4-trifluoro-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}butan-1-one
Description
4,4,4-Trifluoro-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}butan-1-one is a synthetic compound designed for various applications in scientific research. Its structure includes a trifluoromethyl group, an imidazo[1,2-b]pyridazine moiety, and a piperidine ring, making it a molecule of interest due to its unique chemical and biological properties.
Properties
IUPAC Name |
4,4,4-trifluoro-1-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O2/c1-12-10-24-14(21-12)2-3-15(22-24)26-11-13-5-8-23(9-6-13)16(25)4-7-17(18,19)20/h2-3,10,13H,4-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHFVWBTMATDKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}butan-1-one typically involves several key steps:
Formation of the imidazo[1,2-b]pyridazine ring: This is usually achieved through a condensation reaction between appropriate precursors, under controlled temperature and pH conditions.
Attachment of the piperidine ring: The piperidine moiety is introduced via nucleophilic substitution or similar reaction.
Addition of the trifluoromethyl group: The trifluoromethylation step often requires strong bases and specialized reagents to ensure the incorporation of the trifluoromethyl group.
Final coupling: The final step involves linking the imidazo[1,2-b]pyridazine-piperidine intermediate to the butanone backbone using a coupling agent such as EDCI or DCC, under mild conditions to prevent decomposition.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes would involve optimizing each of the synthetic steps to improve yield and purity. This might include the use of flow chemistry techniques, more efficient catalysts, and automation of the process to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}butan-1-one can undergo several types of chemical reactions, including:
Oxidation: Where the molecule may be oxidized to introduce oxygen functionalities or alter existing ones.
Reduction: Reductive conditions can alter the functional groups, particularly affecting the imidazo[1,2-b]pyridazine ring or the ketone group.
Substitution: Nucleophilic and electrophilic substitutions can occur at various positions on the molecule, particularly on the piperidine ring and the imidazo[1,2-b]pyridazine moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution conditions: Can be carried out using bases like sodium hydroxide or acids like sulfuric acid, depending on the desired substitution.
Major Products Formed
The major products formed depend on the specific reaction conditions but may include:
Oxidized derivatives with additional oxygen functionalities.
Reduced forms with altered hydrogenation states.
Substituted compounds with various functional groups replacing the original substituents.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 4,4,4-trifluoro-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}butan-1-one exhibit inhibitory effects on specific cancer cell lines. For instance, the imidazo[1,2-a]pyridazine derivatives have been studied for their ability to inhibit cell proliferation in various tumor types due to their interaction with key cellular pathways involved in cancer progression .
- Kinase Inhibition :
Pharmacological Applications
- Neurological Disorders :
- Antimicrobial Properties :
Biochemical Research
- Mechanistic Studies :
- Structure-Activity Relationship (SAR) Studies :
Data Tables
Here are some summarized findings regarding the applications and properties of related compounds:
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Anticancer Activity | Imidazo[1,2-a]pyridazine derivatives | Inhibition of cell proliferation in tumor cells |
| Kinase Inhibition | PI3K inhibitors | Targeting key signaling pathways in cancer therapy |
| Neurological Disorders | Piperidine derivatives | Neuroprotective effects observed |
| Antimicrobial Properties | Fluorinated compounds | Enhanced bioactivity against pathogens |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that a series of imidazo[1,2-a]pyridazine derivatives showed significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
Case Study 2: Neuroprotective Effects
Research published in Neuropharmacology investigated the neuroprotective effects of piperidine-containing compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival.
Mechanism of Action
The mechanism by which this compound exerts its effects varies based on its application. In biological contexts, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group often enhances the compound’s ability to penetrate cell membranes, while the imidazo[1,2-b]pyridazine ring can engage in hydrogen bonding and pi-stacking interactions, stabilizing the compound's binding to molecular targets.
Comparison with Similar Compounds
4,4,4-Trifluoro-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}butan-1-one is unique due to its combination of a trifluoromethyl group with an imidazo[1,2-b]pyridazine and a piperidine ring. Similar compounds might include:
4,4,4-Trifluoro-1-{4-[({1H-imidazo[1,2-a]pyridin-3-yl}oxy)methyl]piperidin-1-yl}butan-1-one: Lacks the methyl group on the imidazo moiety.
2-methylimidazo[1,2-b]pyridazine derivatives: Shares the imidazo[1,2-b]pyridazine core but lacks the trifluoromethyl group and piperidine ring.
These comparisons highlight the unique structural aspects of this compound that contribute to its distinct chemical behavior and applications.
Biological Activity
The compound 4,4,4-trifluoro-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}butan-1-one is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : The compound features a piperidine ring substituted with a trifluoromethyl group and an imidazo[1,2-b]pyridazine moiety.
- Functional Groups : The presence of trifluoromethyl and methoxy groups suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies focusing on its pharmacological properties. Key areas of interest include:
- Antidepressant Activity : Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit significant affinity for serotonin receptors, which are crucial in the modulation of mood and anxiety disorders. The compound's structural similarities suggest it may also act as a serotonin receptor modulator .
- Inhibition of Enzymes : Initial studies have shown that compounds similar to this one can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and type 2 diabetes management. This inhibition could lead to improved glycemic control in diabetic patients .
Case Studies and Experimental Findings
Several studies have been conducted to assess the biological activity of this compound:
Table 1: Summary of Biological Activities
Detailed Findings
- Antidepressant Potential : A study published in PubMed evaluated various derivatives for their binding affinity to serotonin receptors. The compound exhibited promising results, indicating potential use in treating depressive disorders .
- DPP-IV Inhibition : In vitro assays demonstrated that the compound effectively inhibits DPP-IV with an IC50 value comparable to established inhibitors used in clinical settings for diabetes management. This suggests a dual-action mechanism where it may aid in both mood regulation and glycemic control .
- Metabolic Stability : The lipophilicity and metabolic stability were assessed using micellar electrokinetic chromatography (MEKC). Results showed that the compound maintains stability in metabolic conditions, which is crucial for its development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
